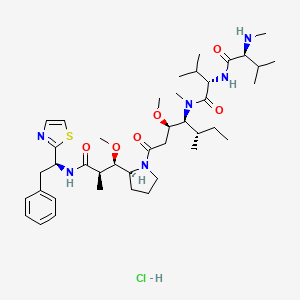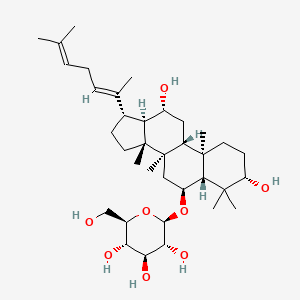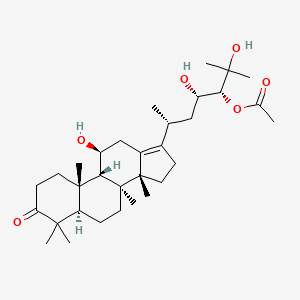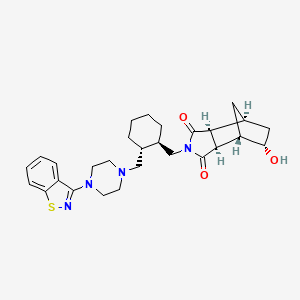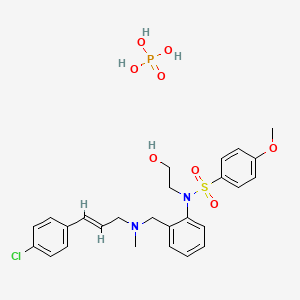
4-(4-Ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide
Overview
Description
“4-(4-Ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide”, also known as FAB-001, is a FabI inhibitor with antibacterial activity . It has a molecular formula of C15H13F2NO3 . The CAS registration number is 1269055-85-7 .
Molecular Structure Analysis
The International Chemical Identifier (InChI) for this compound is QUHARGDBJJUOEB-UHFFFAOYSA-N . The SMILES representation isCCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O .
Scientific Research Applications
Fluorinated analogs, such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate (5F NEAP), have been utilized for measuring intracellular pH, proving effective due to their pH sensitivity and negligible affinity for other physiological ions (Rhee, Levy, & London, 1995).
Fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial properties, especially against various bacterial and fungal strains. The presence of a fluorine atom enhances the antimicrobial activity of these compounds (Desai, Rajpara, & Joshi, 2013).
Studies have demonstrated the utility of fluorinated phenol derivatives in transforming phenol to benzoate in an anaerobic environment, indicating potential applications in environmental remediation (Genthner, Townsend, & Chapman, 1989).
Radiolabeled fluorinated benzamides, such as [(18)F]p-MPPF, have been developed for studying serotonin receptors using positron emission tomography (PET), highlighting their use in neurological research (Plenevaux et al., 2000).
Synthesis of fluorine-containing thiadiazolotriazinones has been reported, showing potential as antibacterial agents. These studies emphasize the role of fluorine in enhancing biological activity (Holla, Bhat, & Shetty, 2003).
Crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides have been analyzed, providing insights into their molecular configurations, which are crucial for designing drugs and other functional materials (Suchetan et al., 2016).
Mechanism of Action
Future Directions
The future directions for “4-(4-Ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide” could involve further development of novel FabI inhibitors that target the FabI-ACP interface, leading to the disruption of the interaction between these two proteins . This could potentially enhance its antibacterial activity.
properties
IUPAC Name |
4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-2-8-6-12(19)14(7-10(8)16)21-13-4-3-9(15(18)20)5-11(13)17/h3-7,19H,2H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHARGDBJJUOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide | |
CAS RN |
1269055-85-7 | |
| Record name | FAB-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269055857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAB-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52RPV7VRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

